3-ethoxy-1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(4-ethylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-12-7-9-13(10-8-12)17-15(20)14-11-19(5-2)18-16(14)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJZIXIZEKALFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethoxy-1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
- Alkylation : The introduction of the ethoxy and ethyl groups occurs via alkylation reactions using ethyl halides.
- Carboxamide Formation : The final step involves reacting the pyrazole derivative with an appropriate amine or acid chloride to form the carboxamide group.
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
The compound is also being investigated for its potential anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including breast and liver cancer cells . The mechanisms may involve inhibition of key signaling pathways such as EGFR and VEGFR.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways related to cancer growth and inflammation.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
Comparison with Similar Compounds
Key Observations :
- The ethoxy group in the target compound may enhance metabolic stability compared to amino or methylthio substituents (e.g., 4a in , antimalarial analogs in ).
- Aromatic substituents (e.g., 4-ethylphenyl in the target vs. 4-chlorophenyl in ) influence lipophilicity and target binding. For instance, chlorophenyl groups in antifungal compounds enhance membrane penetration , whereas ethylphenyl groups may optimize steric interactions in antitumor contexts .
- Heterocyclic extensions , such as thiadiazol or indole moieties (), broaden activity spectra but may introduce synthetic complexity.
Physicochemical Properties
Melting points and stability vary significantly with substituents:
- The target compound’s analogs with 5-amino groups (e.g., 4a, 4b) exhibit higher melting points (247°C and 178°C, respectively) due to hydrogen bonding .
- Fluorinated analogs (e.g., Penthiopyrad ) demonstrate enhanced environmental persistence, as seen in Fluxapyroxad’s bioconcentration factor (BCF: 36–37) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
